An In-depth Technical Guide to 3''-HABA Kanamycin A Sulfate: Molecular Formula, Weight, and Characterization
An In-depth Technical Guide to 3''-HABA Kanamycin A Sulfate: Molecular Formula, Weight, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3''-HABA Kanamycin A Sulfate is a semi-synthetic aminoglycoside antibiotic. It is a derivative of Kanamycin A, a natural product of the bacterium Streptomyces kanamyceticus. The structural modification involves the acylation of the 3''-amino group of Kanamycin A with (S)-4-amino-2-hydroxybutyric acid (HABA). This modification is of significant interest in the field of medicinal chemistry and drug development as it alters the molecule's interaction with bacterial ribosomes and can influence its antibiotic spectrum and resistance profile. This guide provides a comprehensive overview of the molecular formula, weight, synthesis, and analytical characterization of 3''-HABA Kanamycin A Sulfate.
Physicochemical Properties
3''-HABA Kanamycin A Sulfate is typically an amorphous solid. Its physicochemical properties are crucial for its handling, formulation, and analytical determination.
| Property | Value | Source(s) |
| Molecular Formula (Free Base) | C₂₂H₄₃N₅O₁₃ | [1] |
| Molecular Weight (Free Base) | 585.60 g/mol | [1] |
| Molecular Formula (Sulfate Salt) | C₂₂H₄₃N₅O₁₃ • xH₂SO₄ | [1] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in water | N/A |
The degree of sulfation ('x') can vary depending on the manufacturing and purification process. This variability directly impacts the final molecular weight of the salt form and is a critical parameter to determine for accurate dosage and formulation. The potency of a given batch should be determined considering the molecular weights of the free base and the sulfate salt, along with its purity.
Synthesis of 3''-HABA Kanamycin A Sulfate
The synthesis of 3''-HABA Kanamycin A Sulfate is a multi-step process that begins with the parent antibiotic, Kanamycin A. The key transformation is the regioselective acylation of the 3''-amino group.
Workflow for the Synthesis of 3''-HABA Kanamycin A Sulfate
Caption: Synthetic workflow for 3''-HABA Kanamycin A Sulfate.
Experimental Protocol: Regioselective Acylation of Kanamycin A
The synthesis involves the selective acylation of the 3''-amino group of Kanamycin A with L-HABA.[2] This regioselectivity can be achieved through the use of protecting groups or by leveraging the differential reactivity of the amino groups on the Kanamycin A scaffold.
Materials:
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Kanamycin A Sulfate
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(S)-4-amino-2-hydroxybutyric acid (L-HABA) with a protected amino group (e.g., Boc or Cbz)
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Coupling agent (e.g., DCC, EDC/NHS)
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Anhydrous solvent (e.g., DMF, DMSO)
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Base (e.g., triethylamine, diisopropylethylamine)
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Reagents for deprotection (e.g., TFA for Boc, H₂/Pd for Cbz)
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Purification media (e.g., silica gel for chromatography)
Procedure:
-
Protection of Kanamycin A (Optional but recommended for selectivity): To achieve high regioselectivity, the other more reactive amino groups of Kanamycin A (at positions 1, 6', and 2') can be transiently protected.
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Activation of L-HABA: The carboxylic acid of the protected L-HABA is activated using a suitable coupling agent to form an active ester or another reactive intermediate.
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Coupling Reaction: The protected Kanamycin A is reacted with the activated L-HABA in an anhydrous solvent in the presence of a base. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
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Deprotection: The protecting groups on both the Kanamycin A moiety and the HABA side chain are removed under appropriate conditions.
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Purification of 3''-HABA Kanamycin A (Free Base): The crude product is purified using techniques such as column chromatography on silica gel or ion-exchange chromatography to isolate the desired 3''-HABA Kanamycin A free base.
Experimental Protocol: Sulfation
Materials:
-
Purified 3''-HABA Kanamycin A (Free Base)
-
Dilute Sulfuric Acid (H₂SO₄)
-
Solvent (e.g., water, methanol)
Procedure:
-
Dissolution: The purified 3''-HABA Kanamycin A free base is dissolved in a suitable solvent.
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Acidification: A stoichiometric amount of dilute sulfuric acid is slowly added to the solution with stirring. The pH of the solution should be carefully monitored.
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Isolation: The sulfate salt can be isolated by precipitation (by adding a less polar solvent) or by lyophilization of the aqueous solution to yield the final product as a powder.
Characterization of 3''-HABA Kanamycin A Sulfate
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of 3''-HABA Kanamycin A Sulfate and for separating it from Kanamycin A and other related impurities.
Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis.
Exemplary HPLC-UV Method:
A reversed-phase HPLC method with UV detection can be employed. Since aminoglycosides lack a strong chromophore, derivatization or the use of specific mobile phase additives is often necessary for sensitive UV detection. An alternative is the use of an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
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Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
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Mobile Phase: A mixture of methanol, 0.1 M disodium tetraborate buffer (pH 9.0), and water (e.g., 20:20:60 v/v/v) containing an ion-pairing agent like 1 g/L sodium octanesulfonate.[]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm
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Column Temperature: 40 °C
-
Injection Volume: 10 µL
This method allows for the separation of amikacin and its impurities, which would include 3''-HABA Kanamycin A.[]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of 3''-HABA Kanamycin A.
Expected Results:
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Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the molecular weight of the free base (586.6 g/mol ). Depending on the conditions, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.
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Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide valuable structural information.
Anticipated MS/MS Fragmentation Logic
Caption: Simplified fragmentation logic for 3''-HABA Kanamycin A.
Key fragmentation pathways would likely involve the cleavage of the glycosidic bonds linking the sugar rings and the loss of the HABA side chain. A detailed analysis of the fragmentation pattern can confirm the site of acylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum will show a complex set of signals corresponding to the numerous protons in the molecule. Comparison with the ¹H NMR spectrum of Kanamycin A will reveal new signals corresponding to the HABA moiety and shifts in the signals of the protons adjacent to the 3''-position, confirming the site of modification.
-
¹³C NMR: The carbon NMR spectrum will similarly show characteristic signals for the HABA side chain and shifts in the Kanamycin A backbone carbons near the acylation site.
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2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assigning all the proton and carbon signals and definitively confirming the connectivity of the atoms within the molecule. For instance, an HMBC experiment would show long-range correlations between the carbonyl carbon of the HABA group and protons on the Kanamycin A scaffold, confirming the attachment point. A study on the complete proton assignments of Kanamycin A and B using 2D NMR methods provides a valuable reference for this analysis.[4]
Conclusion
This technical guide provides a foundational understanding of the molecular formula, weight, and characterization of 3''-HABA Kanamycin A Sulfate. The synthesis relies on the principles of regioselective acylation, and its successful execution and the quality of the final product must be verified through a combination of chromatographic and spectroscopic techniques. For researchers and drug development professionals, a thorough understanding of these technical aspects is paramount for advancing the study and potential application of this and other modified aminoglycoside antibiotics.
References
- Google Patents. Kanamycin and processes for the preparation thereof. US2931798A.
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PubMed. Purification of two forms of kanamycin acetyltransferase from Escherichia coli. Available at: [Link]
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ResearchGate. Assay of Kanamycin A by HPLC with Direct UV Detection. Available at: [Link]
-
MDPI. Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines. Available at: [Link]
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PubMed. Regioselective enzymatic aminoacylation of lobucavir to give an intermediate for lobucavir prodrug. Available at: [Link]
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National Center for Biotechnology Information. Synthesis of Ring II/III Fragment of Kanamycin: A New Minimum Structural Motif for Aminoglycoside Recognition. Available at: [Link]
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National Center for Biotechnology Information. Determination of Kanamycin by High Performance Liquid Chromatography. Available at: [Link]
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PubMed. The complete 1H NMR assignments of aminoglycoside antibiotics and conformational studies of butirosin A through the use of 2D NMR spectroscopy. Available at: [Link]
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Journal of Applied Pharmaceutical Science. Liquid Chromatographic Assay for the Analysis of Kanamycin sulphate nanoparticles in Rat after intramuscular administration. Available at: [Link]
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National Center for Biotechnology Information. Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups. Available at: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
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Semantic Scholar. Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Available at: [Link]
-
Oxford Academic. Assay Development for Aminoglycosides by HPLC with Direct UV Detection. Available at: [Link]
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Chemistry LibreTexts. 1.7.4: Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Semantic Scholar. Assay of Kanamycin A by HPLC with Direct UV Detection. Available at: [Link]
-
PubMed. Comparison of the effects of amikacin and kanamycins A and B on dimyristoylphosphatidylglycerol bilayers. An infrared spectroscopic investigation. Available at: [Link]
Sources
- 1. 3-HABA Kanamycin A Sulfate | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 3-HABA Kanamycin A Sulfate (50725-24-1) for sale [vulcanchem.com]
- 4. The complete 1H NMR assignments of aminoglycoside antibiotics and conformational studies of butirosin A through the use of 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
